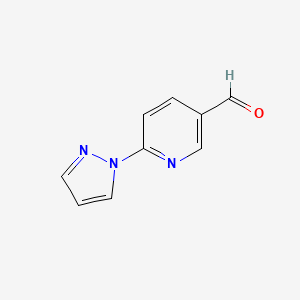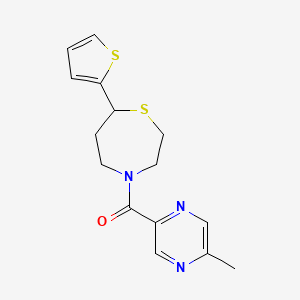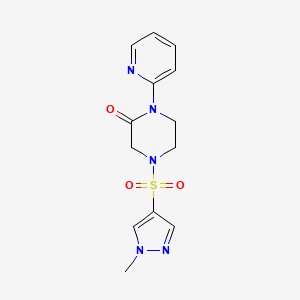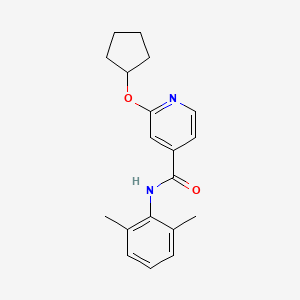
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has been extensively studied for its potential therapeutic applications. One of the most significant areas of research is its anti-inflammatory properties. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages and microglia. These findings suggest that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide may be a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been found to possess anti-cancer effects. Studies have shown that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. These findings suggest that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide may be a potential therapeutic agent for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves the inhibition of various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide also inhibits the activation of MAPK, which is involved in the regulation of cell growth and proliferation. These findings suggest that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide may modulate various cellular processes and signaling pathways, leading to its diverse biological activities.
Biochemical and Physiological Effects:
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has been found to possess various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been found to possess neuroprotective effects. Studies have shown that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide protects neurons from oxidative stress and inflammation-induced damage. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide in lab experiments. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has poor solubility in water, which may limit its use in certain assays. In addition, 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide research. One area of research is the development of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide as a potential therapeutic agent for the treatment of cancer. Further studies are also needed to determine the safety and efficacy of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide in human clinical trials. Additionally, the development of novel formulations of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide with improved solubility may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves the reaction of 2,6-dimethylisonicotinic acid with cyclopentyl chloroformate and 2,6-dimethylaniline in the presence of triethylamine. The reaction yields 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide as a white solid with a purity of over 99%. The synthesis method is relatively simple and cost-effective, making 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide a promising candidate for further research.
Propriétés
IUPAC Name |
2-cyclopentyloxy-N-(2,6-dimethylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-6-5-7-14(2)18(13)21-19(22)15-10-11-20-17(12-15)23-16-8-3-4-9-16/h5-7,10-12,16H,3-4,8-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMJIOXSDSBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


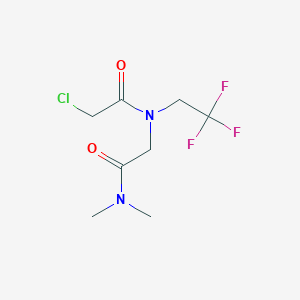
![2-((difluoromethyl)sulfonyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2914623.png)

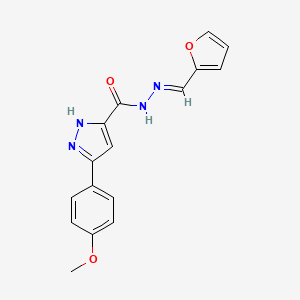
![2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2914627.png)
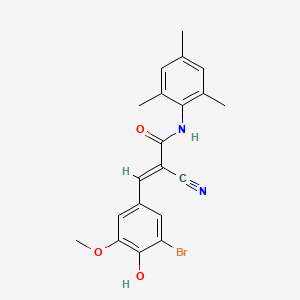
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde](/img/structure/B2914629.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914633.png)

